molecular formula C9H10ClFN2 B13698106 2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine

2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine

Cat. No.: B13698106
M. Wt: 200.64 g/mol
InChI Key: IIZABUQDBXWYLE-UHFFFAOYSA-N
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Description

2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group at the 2-position and a [(3-fluoro-1-azetidinyl)methyl] group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine typically involves multi-step reactions starting from commercially available precursors. One common route involves the nucleophilic substitution of a 2-chloropyridine derivative with a [(3-fluoro-1-azetidinyl)methyl] group under controlled conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and minimize side reactions. The purification process typically involves recrystallization or chromatographic techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to biological targets. The azetidinyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine is unique due to the presence of the azetidinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C9H10ClFN2

Molecular Weight

200.64 g/mol

IUPAC Name

2-chloro-5-[(3-fluoroazetidin-1-yl)methyl]pyridine

InChI

InChI=1S/C9H10ClFN2/c10-9-2-1-7(3-12-9)4-13-5-8(11)6-13/h1-3,8H,4-6H2

InChI Key

IIZABUQDBXWYLE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CN=C(C=C2)Cl)F

Origin of Product

United States

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